Cysteine thiol probe
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Overview
Description
Cysteine thiol probes are specialized chemical compounds designed to react with the thiol groups of cysteine residues in proteins and peptides. These probes are widely used in biochemical and biophysical research to study protein structure, function, and interactions. The thiol group in cysteine is highly reactive, making it an ideal target for labeling and detection using these probes .
Mechanism of Action
Target of Action
The primary targets of the Cysteine Thiol Probe are thiol-containing compounds, specifically cysteine (Cys), homocysteine (Hcy), glutathione (GSH), and hydrogen sulfide (H2S) . These compounds play critical roles in a variety of physiological and pathological processes . The This compound is designed to selectively detect these thiols, which is very important in basic research and disease diagnosis .
Mode of Action
The This compound interacts with its targets through a reaction-based mechanism. It is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites . The probe uses the acrylate group as a thiol-recognition site, which endows it with better selectivity for Cys . This interaction results in the formation of a covalent bond between the probe and the thiol group of the target molecule .
Biochemical Pathways
The This compound affects various biochemical pathways. Cysteine thiols are involved in a diverse set of biological transformations, including nucleophilic and redox catalysis, metal coordination, and formation of both dynamic and structural disulfides . The probe’s interaction with cysteine can influence these processes. For instance, the probe’s reaction with cysteine can lead to the formation of disulfide bonds, which are crucial for maintaining tertiary and quaternary protein structures .
Pharmacokinetics
The pharmacokinetics of the This compound It is known that the probe possesses each of the characteristics of an ideal pharmacophore probe . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties. The probe’s ability to selectively react with thiol-containing compounds suggests that it may have good bioavailability .
Result of Action
The This compound ’s action results in the selective detection of thiol-containing compounds. This is achieved through the formation of a covalent bond between the probe and the thiol group of the target molecule . The probe’s reaction with cysteine can lead to changes in the biochemical pathways involving cysteine, potentially influencing processes such as redox catalysis and metal coordination .
Action Environment
The action of the This compound can be influenced by various environmental factors. For instance, the probe’s reactivity with thiol-containing compounds can be affected by the presence of other reactive species in the environment . Additionally, the probe’s stability and efficacy may be influenced by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
The Cysteine Thiol Probe is principally used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The primary targets of the this compound are cysteine residues in proteins and peptides . The this compound is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites .
Cellular Effects
The this compound influences cell function by enabling the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . It can also be used to study the association of thiolated oligonucleotides with hybridization- or ligation-based nucleic acid detection applications and with thiouridine-modified tRNA for studying its association with protein synthesis machinery .
Molecular Mechanism
The this compound exerts its effects at the molecular level by reacting with thiol groups in proteins and peptides . It can engage with enone-, β-lactam-, and β-lactone-based electrophilic metabolites .
Temporal Effects in Laboratory Settings
It is known that adding cysteine, glutathione, or mercaptosuccinic acid to the reaction mixture will quench the reaction of the this compound, forming highly water-soluble adducts that are easily removed by dialysis or gel filtration .
Metabolic Pathways
It is known that the this compound can react with thiol groups in proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cysteine thiol probes are typically synthesized through a series of organic reactions. One common method involves the reaction of a thiol-reactive dye with a cysteine-containing peptide or protein. The reaction conditions often include mild temperatures and neutral pH to preserve the integrity of the protein or peptide being labeled .
Industrial Production Methods: In industrial settings, the production of cysteine thiol probes involves large-scale organic synthesis techniques. These methods often utilize automated synthesis equipment to ensure high yield and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the structure and purity of the probe .
Chemical Reactions Analysis
Types of Reactions: Cysteine thiol probes undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfenic, sulfinic, and sulfonic acids.
Reduction: Disulfides formed from thiol groups can be reduced back to free thiols.
Substitution: Thiol groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides or maleimides under mild conditions.
Major Products:
Oxidation: Disulfides, sulfenic acid, sulfinic acid, sulfonic acid.
Reduction: Free thiols.
Substitution: Alkylated cysteine derivatives.
Scientific Research Applications
Cysteine thiol probes have a wide range of applications in scientific research:
Chemistry: Used to study the reactivity and modification of cysteine residues in proteins.
Biology: Employed in the detection and quantification of thiol groups in biological samples.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting cysteine residues.
Industry: Applied in the production of biosensors and other analytical devices
Comparison with Similar Compounds
Cysteine thiol probes are unique in their specificity for thiol groups. Similar compounds include:
Homocysteine thiol probes: Target homocysteine residues.
Glutathione thiol probes: Target glutathione residues.
Hydrogen sulfide probes: Target hydrogen sulfide molecules
Compared to these similar compounds, cysteine thiol probes are particularly useful for studying cysteine-specific modifications and interactions in proteins and peptides .
Properties
IUPAC Name |
methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHQHTYCQKQLI-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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